N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
Description
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic coumarin derivative characterized by a 4,8-dimethyl-2-oxo-2H-chromen-7-yl core linked to L-valine via an acetyloxy bridge. Coumarins are renowned for their pharmacological versatility, including anticoagulant, antimicrobial, and anticancer activities . The structural uniqueness of this compound lies in its hybrid architecture, combining a coumarin scaffold—a privileged structure in medicinal chemistry—with L-valine, a branched-chain amino acid. This conjugation likely enhances solubility and bioavailability compared to non-polar coumarin analogs, making it a candidate for drug delivery or enzyme-targeted therapies.
The compound’s structural elucidation would typically employ X-ray crystallography, leveraging programs like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEMVLSSINEWSY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a chromen moiety linked to an L-valine amino acid, which may influence its biological interactions.
Anticancer Properties
Research has indicated that chromen derivatives possess significant anticancer properties. A study focusing on similar chromen compounds demonstrated moderate cytotoxic activity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from 12.13 µM to 37.58 µM, suggesting that modifications to the chromen structure can enhance cytotoxicity against cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Chromen derivatives are known to interact with various cellular targets, including:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell cycle regulation.
- Apoptosis Induction : They may promote programmed cell death in malignant cells through mitochondrial pathways.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, compounds with hydrazone moieties showed enhanced activity compared to those without .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of chromen derivatives revealed that substituents on the chromen ring significantly affect their biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cells .
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | PC-3 (Prostate) | 37.58 | Moderate Cytotoxicity |
| Similar Chromen Derivative | MDA-MB-231 (Breast) | 23.60 | Moderate Cytotoxicity |
| Hydrazone Derivative | A375 (Melanoma) | 12.13 | High Cytotoxicity |
Comparison with Similar Compounds
Key Observations:
Core Structure: All three compounds share a coumarin backbone with methyl and ketone groups, but substitution patterns at C7 differ significantly. The target compound’s L-valine moiety contrasts with the hydrazonoyl chloride () and nitroindolinylidene () groups in analogs.
The hydrazonoyl chloride in Compound 2 () is electrophilic, suggesting utility as a synthetic intermediate for heterocycles or covalent inhibitors . The nitroindolinylidene group in ’s compound may enhance redox activity, a trait linked to anticancer mechanisms .
Physicochemical and Pharmacokinetic Properties
- Solubility: The L-valine conjugate likely exhibits higher water solubility than the hydrophobic hydrazonoyl chloride () or planar nitroindolinylidene () derivatives due to its ionizable amine and carboxylate groups.
- Metabolic Stability : The amide bond in the target compound may resist hydrolysis better than the hydrazone () or nitro () groups, which are prone to enzymatic reduction or cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
